molecular formula C8H6F2O2 B1610870 3-(Difluoromethyl)benzoic acid CAS No. 55805-20-4

3-(Difluoromethyl)benzoic acid

Cat. No.: B1610870
CAS No.: 55805-20-4
M. Wt: 172.13 g/mol
InChI Key: LIACRDFNWIGRCX-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)benzoic acid (3-DFMBA) is an organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a carboxylic acid with a molecular formula of C7H5F2O2. 3-DFMBA is a colorless crystalline solid with a melting point of 135-136°C and a boiling point of 279°C. It is insoluble in water, but soluble in most organic solvents. 3-DFMBA is an important intermediate in the synthesis of various drugs and has been used in the synthesis of a number of pharmaceuticals.

Scientific Research Applications

  • Synthesis and Biological Activity:

    • Research has highlighted the synthesis of novel hybrid derivatives of benzoic acid derivatives, emphasizing their potential antibacterial activity. Such derivatives show promise for use in the development of new chemotherapeutic agents, highlighting the versatile applications of benzoic acid in pharmaceuticals (Satpute et al., 2018).
  • Analytical and Diagnostic Tools:

    • Benzoic acid derivatives have been employed in the development of novel fluorescence probes for the selective detection of highly reactive oxygen species (hROS). Such probes have significant applications in biological and chemical research, aiding in the study of the roles of hROS in various processes (Setsukinai et al., 2003).
  • Industrial and Environmental Applications:

    • In the field of environmental science, benzoic acid derivatives, specifically fluorinated benzoic acids (FBAs), have been used as chemical water tracers in oil field applications. These compounds are crucial in understanding the movement and distribution of water in oil reservoirs, aiding in efficient oil recovery (Serres-Piole et al., 2011).
    • Difluorobenzoate (DFBA) isomers have been studied for their potential as nonreactive tracers in soil and groundwater. Their stability and non-reactivity make them suitable for tracing the flow and dispersion of contaminants in hydrological studies (Bowman & Gibbens, 1992).
  • Material Science and Catalysis:

    • The compound has been utilized in the creation of metal-organic frameworks (MOFs) with potential applications in catalysis, highlighting its role in facilitating complex chemical reactions and processes (Gándara et al., 2008).

Properties

IUPAC Name

3-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIACRDFNWIGRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560634
Record name 3-(Difluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55805-20-4
Record name 3-(Difluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)benzoic acid
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Synthesis routes and methods

Procedure details

To a solution of methyl 3-(difluoromethyl)benzoate (1 equiv.) in THF (0.25M) was added 1M LiOH (2.5 equiv.) and allowed to stir at RT. Upon initial addition of LiOH, the solution turned from clear to a burnt orange, and after 2 hrs the solution is light yellow. The reaction stirred for 18 hrs at RT. The volatiles were removed in vacuo, and the aqueous phase was acidified to ˜pH 3. A white precipitate was formed, filtered and dried. Isolated 3-(difluoromethyl)benzoic acid in 78% yield. LCMS (m/z) (M+H)=245.1, Rt=0.73). 1H NMR (400 MHz, ) δ ppm 6.97-7.30 (m, 1H) 7.63-7.71 (m, 1H) 7.83 (d, J=7.43 Hz, 1H) 8.06-8.16 (m, 1H)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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